1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.
Mode of Action
The compound acts as an activator of the GIRK1/2 channels . By binding to these channels, it facilitates the inward flow of potassium ions, which can hyperpolarize the cell membrane and decrease cell excitability .
Biochemical Pathways
The activation of GIRK channels leads to the hyperpolarization of the cell membrane, which can affect various biochemical pathways. For instance, it can inhibit the firing of action potentials in neurons, thereby modulating neuronal activity .
Pharmacokinetics
Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators and have improved metabolic stability over other compounds .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in cell excitability. This can have various effects at the molecular and cellular level, depending on the type of cell and the specific physiological context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other molecules that can interact with the compound or its target, the pH and temperature of the environment, and the presence of metabolic enzymes .
Biochemical Analysis
Biochemical Properties
This compound has been identified as a potent and selective GIRK1/2 activator . It interacts with the GIRK channels, which are proteins that play a crucial role in maintaining the resting potential of cells and controlling the excitability of neurons .
Cellular Effects
The compound’s interaction with GIRK channels influences cell function by modulating the flow of potassium ions across the cell membrane . This can impact various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound exerts its effects by binding to GIRK channels and activating them . This leads to an influx of potassium ions into the cell, which can influence various cellular processes, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in laboratory settings, where it has been shown to display nanomolar potency as a GIRK1/2 activator . The compound also exhibits improved metabolic stability over prototypical urea-based compounds .
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-11-17-15(19(23)24)9-16(12-4-3-5-14(8-12)27-2)20-18(17)22(21-11)13-6-7-28(25,26)10-13/h3-5,8-9,13H,6-7,10H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTUFZGGFFEPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)O)C4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.